molecular formula C13H16O5 B8125261 4-Carboxymethoxy-benzoic acid tert-butyl ester

4-Carboxymethoxy-benzoic acid tert-butyl ester

Cat. No.: B8125261
M. Wt: 252.26 g/mol
InChI Key: JDGKTJKBXPODDS-UHFFFAOYSA-N
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Description

4-Carboxymethoxy-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a carboxymethoxy group attached to the benzene ring and a tert-butyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxymethoxy-benzoic acid tert-butyl ester typically involves the esterification of 4-carboxymethoxy-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, making it suitable for substrates sensitive to harsh conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxymethoxy-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 4-carboxymethoxy-benzoic acid.

    Reduction: Formation of 4-carboxymethoxy-benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Carboxymethoxy-benzoic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-carboxymethoxy-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxymethoxy-benzoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: 4-Carboxymethoxy-benzoic acid tert-butyl ester is unique due to the presence of both the carboxymethoxy and tert-butyl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(16)9-4-6-10(7-5-9)17-8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKTJKBXPODDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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